molecular formula C9H16N2O2 B1352364 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- CAS No. 412334-56-6

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-

Cat. No.: B1352364
CAS No.: 412334-56-6
M. Wt: 184.24 g/mol
InChI Key: UKESBLFBQANJHH-MRVPVSSYSA-N
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Description

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is a chemical compound with the molecular formula C9H16N2O2. It is known for its unique structure, which includes a piperazine ring bonded to a tetrahydrofuran moiety through a carbonyl group.

Biochemical Analysis

Biochemical Properties

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of terazosin hydrochloride, where it acts as an intermediate . The compound’s interaction with enzymes such as α-1-adrenergic receptors highlights its importance in biochemical pathways.

Cellular Effects

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of terazosin hydrochloride suggests its potential impact on α-1-adrenergic receptors, which are crucial for regulating blood pressure and vascular tone. Additionally, its interaction with cellular components may affect cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with α-1-adrenergic receptors, leading to the inhibition of these receptors and subsequent vasodilation. This mechanism is essential for its role in the synthesis of terazosin hydrochloride, which is used to treat hypertension and benign prostatic hyperplasia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential impact on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Toxicity studies have also highlighted the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s role in the synthesis of terazosin hydrochloride underscores its involvement in metabolic processes that regulate blood pressure and vascular function. Additionally, its effects on metabolic flux and metabolite levels highlight its significance in biochemical pathways.

Transport and Distribution

The transport and distribution of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues influence its therapeutic effects and potential side effects. Understanding the transport mechanisms is essential for optimizing its use in pharmaceutical applications.

Subcellular Localization

The subcellular localization of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)-
  • 1-(Tetrahydro-2-furoyl)piperazine
  • 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (±)-

Uniqueness

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The (2R)- configuration may result in different interactions with molecular targets compared to its racemic or other stereoisomeric forms .

Properties

IUPAC Name

[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESBLFBQANJHH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412334-56-6
Record name 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Na2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
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Synthesis routes and methods II

Procedure details

In a 100 ml round-bottom flask, tetrahydrofuran-2-carboxylic acid (3.48 grams, 30 mmole), piperazine (5.16 grams, 60 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmole) were added, stirred under a nitrogen atmosphere and heated to 110° C. After 5 hours, the completion of the reaction was detected by thin-layer chromatography (TLC). After cooling to room temperature, the product was dissolved in chloroform, washed with a sodium hydrogen carbonate solution once and with water once. The organic layer was dried with anhydrous sodium sulfate, filtered, and applied suction to obtain 5.13 grams of Compound 3.
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3.48 g
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reactant
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Synthesis routes and methods III

Procedure details

A suspension of piperazine (7.23 g, 0.084 mol) in xylenes (50 mL) was added tetrahydro 2-furanoic acid (4.85 g, 0.042 mol). The mixture was heated to reflux for 28 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated to give 3.53 g of product (46% yield).
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7.23 g
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xylenes
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50 mL
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Yield
46%

Synthesis routes and methods IV

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Nα2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
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